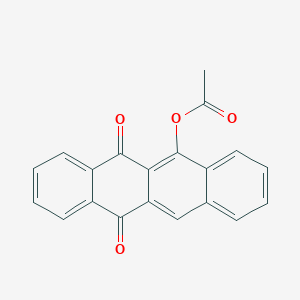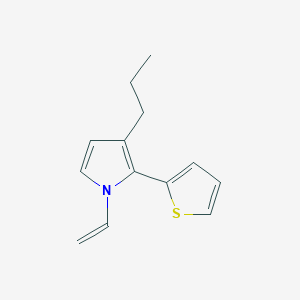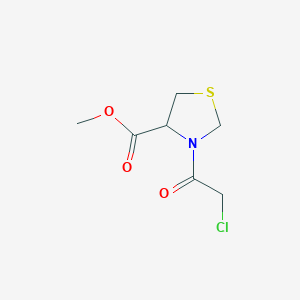![molecular formula C14H22N2O4 B1661168 tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate CAS No. 885268-45-1](/img/structure/B1661168.png)
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and two methoxy groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under mild conditions, often using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction can be catalyzed by various catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or perchloric acid adsorbed on silica-gel .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amino groups, allowing for multi-step synthesis without unwanted side reactions .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its stability and reactivity make it suitable for modifying pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate involves the formation of a stable carbamate linkage. This linkage can undergo hydrolysis under acidic or basic conditions, releasing the active amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent modification .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate is unique due to the presence of two methoxy groups on the phenyl ring. These groups enhance its solubility and reactivity compared to other similar compounds. Additionally, the aminomethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
885268-45-1 |
|---|---|
Fórmula molecular |
C14H22N2O4 |
Peso molecular |
282.34 |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-10-7-12(19-5)11(18-4)6-9(10)8-15/h6-7H,8,15H2,1-5H3,(H,16,17) |
Clave InChI |
FIAMVENXIZRPPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CN)OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


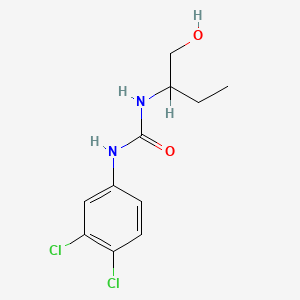

![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)
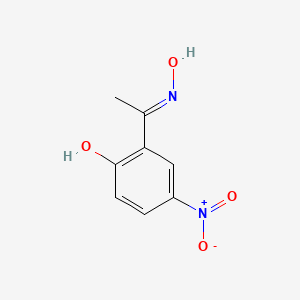
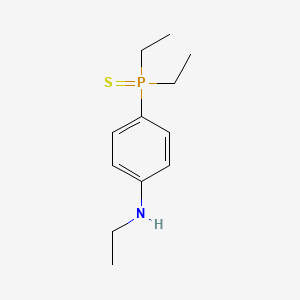
![Benzoic acid, 4-[[[[(4-methylphenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B1661097.png)
![5-[(4,6-Dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B1661098.png)
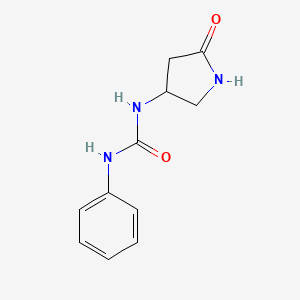
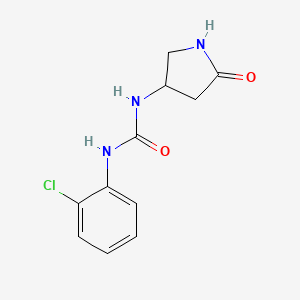
![1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide](/img/structure/B1661102.png)
